molecular formula C10H9ClO B12108860 (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde

(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde

Cat. No.: B12108860
M. Wt: 180.63 g/mol
InChI Key: KEAJNYRGWHUHDL-NTMALXAHSA-N
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Description

(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde is an organic compound characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to an acrylaldehyde backbone. This compound is notable for its unique structural configuration, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde typically involves the aldol condensation of benzaldehyde with chloroacetone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which subsequently undergoes nucleophilic addition to the carbonyl group of benzaldehyde, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions, efficient heat transfer, and improved safety. The use of catalysts such as sodium hydroxide or potassium tert-butoxide can enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thioethers.

Scientific Research Applications

Chemistry: (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids, aiding in the study of biochemical pathways and molecular mechanisms.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to changes in their structure and function. This interaction can modulate biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

    (E)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde: The E-isomer of the compound, differing in the spatial arrangement of substituents.

    3-Chloro-2-methyl-3-phenyl-propionaldehyde: Lacks the double bond present in the acrylaldehyde structure.

    3-Chloro-2-methyl-3-phenyl-acrylic acid: Contains a carboxylic acid group instead of an aldehyde group.

Uniqueness: (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde is unique due to its Z-configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and analogs.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

(Z)-3-chloro-2-methyl-3-phenylprop-2-enal

InChI

InChI=1S/C10H9ClO/c1-8(7-12)10(11)9-5-3-2-4-6-9/h2-7H,1H3/b10-8-

InChI Key

KEAJNYRGWHUHDL-NTMALXAHSA-N

Isomeric SMILES

C/C(=C(\C1=CC=CC=C1)/Cl)/C=O

Canonical SMILES

CC(=C(C1=CC=CC=C1)Cl)C=O

Origin of Product

United States

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